molecular formula C18H12ClNO2 B1421776 2-Chloro-5-(4-phenoxybenzoyl)pyridine CAS No. 1187169-26-1

2-Chloro-5-(4-phenoxybenzoyl)pyridine

Cat. No. B1421776
CAS RN: 1187169-26-1
M. Wt: 309.7 g/mol
InChI Key: ZTICQNOZZUVDAV-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C18H12ClNO2 . It has an average mass of 309.746 Da and a monoisotopic mass of 309.055664 Da .


Molecular Structure Analysis

The molecular structure of this compound comprises of 18 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-5-(4-phenoxybenzoyl)pyridine serves as an intermediate in the synthesis of various complex molecules due to its reactive sites, which allow for further functionalization through cross-coupling reactions. Its structure and reactivity make it a valuable compound in the development of new chemical synthesis methodologies. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine demonstrates the potential of chloro- and fluoro-substituted pyridines in creating metabolically stable derivatives of benzodioxole fragments for medicinal chemistry research (Catalani, Paio, & Perugini, 2010).

Polymer Science

In polymer science, derivatives of this compound are used to synthesize novel polyimides with enhanced properties. For example, polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines exhibit outstanding thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials (Wang et al., 2006).

Fluorescent Probes

The compound's structure is also instrumental in the development of fluorescent probes for mercury ion detection. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the utility of chloro- and pyridyl-substituted compounds in creating sensitive and selective sensors for environmental and biological applications (Shao et al., 2011).

Material Science

Furthermore, the versatility of this compound is showcased in material science, where it contributes to the synthesis of complex molecular structures with specific physical properties. For instance, the study on the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex highlights the role of pyridine derivatives in the development of new organometallic compounds with potential catalytic applications (Simons, Custer, Tessier, & Youngs, 2003).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2/c19-17-11-8-14(12-20-17)18(21)13-6-9-16(10-7-13)22-15-4-2-1-3-5-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTICQNOZZUVDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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